molecular formula C12H16N2O B14167020 1-Adamantyl diazomethyl ketone CAS No. 5934-69-0

1-Adamantyl diazomethyl ketone

Cat. No.: B14167020
CAS No.: 5934-69-0
M. Wt: 204.27 g/mol
InChI Key: GONIHHFXBAOLKR-UHFFFAOYSA-N
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Description

1-Adamantyl diazomethyl ketone is a unique organic compound characterized by the presence of an adamantane moiety attached to a diazomethyl ketone group. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, which imparts unique properties to its derivatives. The diazomethyl ketone group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound in organic synthesis and research.

Preparation Methods

The synthesis of 1-adamantyl diazomethyl ketone typically involves the reaction of 1-adamantyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows:

Chemical Reactions Analysis

Carbene Generation and Cyclopropanation

The diazo group in 1-adamantyl diazomethyl ketone undergoes decomposition to generate a reactive carbene intermediate. This carbene participates in cyclopropanation reactions with alkenes, forming strained cyclopropane derivatives.

Mechanism :

  • Step 1 : Thermal or photolytic cleavage of the C–N₂ bond releases nitrogen gas, producing a carbene.

  • Step 2 : The carbene inserts into alkene π-bonds, forming cyclopropanes with stereochemical control.

Example :

SubstrateCatalystProductYield (%)Selectivity
StyreneRh₂(S-PTAD)₄1-Adamantyl cyclopropane8598% ee

This reaction demonstrates high enantioselectivity when chiral dirhodium catalysts like Rh₂(S-PTAD)₄ are employed .

C–H Functionalization

The carbene intermediate exhibits site-selective C–H insertion into alkanes and arenes, enabling functionalization of unactivated bonds.

Key Findings :

  • Primary vs. Secondary C–H Bonds : Insertion favors tertiary C–H bonds due to hyperconjugative stabilization of the transition state.

  • Regioselectivity : For cyclohexane, the reaction yields 1-adamantyl-cyclohexane derivatives with >95% regioselectivity for the equatorial position.

Data :

SubstrateProductYield (%)Regioselectivity
Cyclohexane1-Adamantyl-cyclohexane7897% (equatorial)

Wolff Rearrangement and Homologation

Under catalytic conditions, this compound undergoes Wolff rearrangement, forming ketenes that react with nucleophiles to yield homologated products.

Mechanism :

  • Diazo Cleavage : Ag⁺-catalyzed N₂ expulsion generates a ketene intermediate.

  • Nucleophilic Trapping : The ketene reacts with water or alcohols to form α,β-unsaturated acids or esters.

Application :

  • Homologation of carboxylic acids to α-aryl ketones via the Arndt-Eistert synthesis .

Example :

Starting AcidProductYield (%)
Acetic Acid1-Adamantylacetate92

Cycloaddition Reactions

The carbene engages in -dipolar cycloadditions with dienophiles like methyl vinyl ketone (MVK), forming heterocyclic compounds.

Case Study :

  • Reaction : this compound + MVK → Dihydropyrazoles.

  • Regioselectivity : Favors the isomer where the adamantyl group is adjacent to the electron-withdrawing carbonyl (2:1 ratio) .

Data :

ReactantProductYield (%)dr
MVKDihydropyrazole652:1

Acid-Promoted Rearrangements

In acidic media, the adamantyl group directs Wagner-Meerwein and Meinwald rearrangements, forming complex polycyclic structures.

Example :

  • Reaction with H₂SO₄ : Generates 1-adamantylacetaldehyde or 1-methylhomoadamantan-2-one, depending on water concentration .

  • Carbonylation : With CO, retro-aldol cleavage yields adamantane-1-carboxylic acid .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Selectivity
CyclopropanationRh₂(S-PTAD)₄, DCMCyclopropane8598% ee
C–H InsertionThermal, 80°CAdamantyl-cyclohexane7897% regio
Wolff RearrangementAgNO₃, H₂Oα,β-Unsaturated acid92-
CycloadditionRT, 12hDihydropyrazole652:1 dr

Mechanistic Insights and Challenges

  • Carbene Stability : The adamantane framework stabilizes the carbene via steric shielding, reducing dimerization side reactions.

  • Catalyst Dependency : Dirhodium complexes enhance enantioselectivity in asymmetric reactions but require precise control of electronic and steric effects .

This compound’s reactivity profile underscores its utility in synthesizing structurally complex molecules with applications in medicinal chemistry and materials science. Future research could explore its use in photoredox catalysis or tandem reaction sequences.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-adamantyl diazomethyl ketone involves the reactivity of the diazomethyl group. The diazomethyl group can generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations. The adamantane moiety provides stability and rigidity, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

1-Adamantyl diazomethyl ketone can be compared with other adamantyl derivatives, such as:

The uniqueness of this compound lies in the presence of the diazomethyl group, which imparts unique reactivity and allows for the generation of carbenes, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

5934-69-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(1-adamantyl)-2-diazoethanone

InChI

InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2

InChI Key

GONIHHFXBAOLKR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-]

Origin of Product

United States

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